7-methoxy-1H-quinazolin-4-one 7-methoxy-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13300483
InChI: InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

7-methoxy-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13300483

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-1H-quinazolin-4-one -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 7-methoxy-1H-quinazolin-4-one
Standard InChI InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Standard InChI Key PPGWFCHOWMFNRI-UHFFFAOYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=O)N=CN2
Canonical SMILES COC1=CC2=C(C=C1)C(=O)N=CN2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Methoxy-1H-quinazolin-4-one features a planar quinazolinone core, with a methoxy group (-OCH3_3) at the 7-position and a ketone (=O) at the 4-position. The IUPAC name, 7-methoxy-1H-quinazolin-4-one, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the aromatic nature of the benzene ring and the electron-withdrawing effects of the ketone group, which influence reactivity and intermolecular interactions . The methoxy group enhances lipophilicity, impacting solubility and membrane permeability.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2
Molecular Weight176.17 g/mol
LogP (Partition Coefficient)1.05
Topological Polar Surface Area75.47 Ų

The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating cellular uptake while retaining aqueous solubility. Its polar surface area aligns with drug-likeness criteria, indicating potential oral bioavailability .

Synthetic Methodologies

Classical Cyclization Approaches

The synthesis of 7-methoxy-1H-quinazolin-4-one typically begins with 2-amino-5-methoxybenzoic acid. Reacting this precursor with formamide or acetic anhydride under reflux conditions induces cyclization, forming the quinazolinone core. For example, heating 2-amino-5-methoxybenzoic acid with formamide at 150°C for 6 hours yields the target compound with a 65–70% efficiency. Alternative routes employ urea or thiourea as cyclizing agents, though these methods often require higher temperatures (>180°C) and longer reaction times .

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions and catalytic methods. For instance, using microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 60% . Enzymatic cyclization via lipases or proteases has also been explored, offering eco-friendly alternatives with minimal byproduct formation .

Biological Activities and Mechanisms

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), 7-methoxy-1H-quinazolin-4-one derivatives show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, surpassing ampicillin (32 µg/mL) . The methoxy group enhances membrane penetration, while the quinazolinone core interferes with DNA gyrase and topoisomerase IV enzymes.

Neuropharmacological Effects

In rodent models, this compound modulates γ-aminobutyric acid (GABAA_A) receptors, reducing seizure duration by 40% at 10 mg/kg doses. Its ability to cross the blood-brain barrier is attributed to the methoxy group’s lipophilicity .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 7-Methoxy Group: Essential for tyrosine kinase inhibition; replacing it with hydroxyl reduces activity by 90% .

  • 4-Ketone: Critical for hydrogen bonding with ATP-binding pockets; conversion to thione decreases potency .

  • N1 Position: Alkylation (e.g., with morpholine) enhances solubility and target affinity .

Comparative Analysis of Derivatives

DerivativeSubstituentIC50_{50} (µM)Target
7-Hydroxy-1H-quinazolin-4-one-OH at C714.60–16.10Topoisomerase II
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one-CH2_2Cl at C22.90–5.50IMPDH II
7-Methoxy-6-morpholinopropoxy derivative-O-(CH2_2)3_3-morpholine at C63.00–6.40VEGFR-2

Data from highlight the importance of C7 methoxy and C6 alkoxy groups in optimizing bioactivity.

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

Ningbo Inno Pharmchem Co., Ltd., supplies 7-methoxy-1H-quinazolin-4-one as a key intermediate for antitumor agents like erlotinib and gefitinib . Current Good Manufacturing Practice (cGMP)-compliant facilities produce batches exceeding 99.5% purity, validated via HPLC and mass spectrometry .

Patent Landscape

Over 15 patents filed since 2013 cover novel derivatives and synthesis methods. CN104130199A (2013) and US20230183221A1 (2023) dominate the landscape, focusing on alkylation and glycosylation strategies to enhance bioavailability .

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